molecular formula C6H10ClN3O2S B587045 (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride CAS No. 1246816-16-9

(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride

Cat. No. B587045
M. Wt: 227.699
InChI Key: IKEURONJLPUALY-FOMJDCLLSA-N
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Description

“(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride” is a potentially useful intermediate in the production of Celebrex, an anti-inflammatory drug . It has the molecular formula C6H10ClN3O2S .


Molecular Structure Analysis

The molecular structure of “(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride” can be represented by the SMILES string Cl.NNc1ccc(cc1)S(N)(=O)=O . Its molecular weight is 223.68 .


Physical And Chemical Properties Analysis

“(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride” is a solid compound . It is soluble in water .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride has been utilized in the synthesis of pyrazole derivatives showing antimicrobial activities. For instance, Sharshira and Hamada (2012) demonstrated its use in synthesizing pyrazole-1-sulphonamides with moderate antimicrobial activity against various bacteria and fungi. This compound was reacted with (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones in acetic acid, leading to hydrazones, which were further treated to yield the desired pyrazoles (Sharshira & Hamada, 2012).

Similarly, Azab et al. (2013) focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety with antibacterial properties. The precursor involving (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride was reacted with various active methylene compounds, leading to the formation of pyran, pyridine, and pyridazine derivatives, among others. These compounds exhibited significant antibacterial activities, highlighting the role of (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Biological and Environmental Applications

Another study by Zhu et al. (2019) developed a fluorescent probe for detecting hydrazine in biological and environmental samples. Although this study doesn't directly involve (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride , it indicates the growing interest in hydrazine derivatives for various scientific applications, including environmental monitoring and biological imaging (Zhu et al., 2019).

Safety And Hazards

The compound is classified as a combustible solid . It should be stored away from oxidizing agents, water/moisture, and bases .

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-hydrazinylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H/i1D,2D,3D,4D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEURONJLPUALY-FOMJDCLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NN)[2H])[2H])S(=O)(=O)N)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride

Synthesis routes and methods

Procedure details

a Celecoxib Analog: Compound 30c, 3-[1-{p-(Sulfonamido)phenyl}-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid., was synthesized by the method depicted in FIG. 2. Briefly, 4′-methylacetophenone and succinnic hydride were reacted in the presence of lithium diisopropanolamine (LDA) and tetrahydrofuran (THF) for 1 hour at −78° C. to produce p-tolyl-4,6-dioxohexanoic acid as a white solid (66% yield). Also sulfanilamide has reacted with sodium nitrite (NaNO2) and concentrated hydrochloric acid at 0-4° C. for 30 minutes, after which tin(II) chloride (SnCl2) was added and the reaction allowed to continue for an additional 4 hours at 0° C. to produce 4-sulfonamidophenylhydrazine hydrochloride as a pale yellow solid (55% yield). The 4,6,dioxo-6-p-tolylhexanoic acid and the 4-sulfonamidophenylhydrazine hydrochloride were then complexed for 16 hours at room temperature in the presence of triethanolamine (TEA) in methanol to produce Compound 30c as a yellow solid (76% yield).
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